molecular formula C16H32N3O10P B7824787 2-amino-2-ethylpropane-1,3-diol;(4-nitrophenyl) dihydrogen phosphate

2-amino-2-ethylpropane-1,3-diol;(4-nitrophenyl) dihydrogen phosphate

Cat. No.: B7824787
M. Wt: 457.41 g/mol
InChI Key: YVXXRFJXBIWXFT-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-2-ethylpropane-1,3-diol;(4-nitrophenyl) dihydrogen phosphate involves the reaction of 4-nitrophenyl phosphate with 2-ethyl-2-amino-1,3-propanediol. The reaction typically occurs in an aqueous medium under controlled pH conditions to ensure the formation of the desired salt .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and stringent quality control measures to ensure the consistency and purity of the final product. The reaction is usually carried out in large reactors with precise temperature and pH control .

Chemical Reactions Analysis

Types of Reactions

2-amino-2-ethylpropane-1,3-diol;(4-nitrophenyl) dihydrogen phosphate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-amino-2-ethylpropane-1,3-diol;(4-nitrophenyl) dihydrogen phosphate is unique due to its specific interaction with alkaline phosphatase, resulting in a highly sensitive and specific assay for detecting enzyme activity. Its ability to produce a yellow-colored end product that can be easily measured spectrophotometrically sets it apart from other similar compounds .

Properties

IUPAC Name

2-amino-2-ethylpropane-1,3-diol;(4-nitrophenyl) dihydrogen phosphate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6NO6P.2C5H13NO2/c8-7(9)5-1-3-6(4-2-5)13-14(10,11)12;2*1-2-5(6,3-7)4-8/h1-4H,(H2,10,11,12);2*7-8H,2-4,6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVXXRFJXBIWXFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CO)(CO)N.CCC(CO)(CO)N.C1=CC(=CC=C1[N+](=O)[O-])OP(=O)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H32N3O10P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3069647
Record name p-Nitrophenylphosphate, 2-amino-2-ethyl-1,3-propanediol salt
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3069647
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

457.41 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62796-28-5
Record name Phosphoric acid, mono(4-nitrophenyl) ester, compd. with 2-amino-2-ethyl-1,3-propanediol (1:2)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062796285
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Phosphoric acid, mono(4-nitrophenyl) ester, compd. with 2-amino-2-ethyl-1,3-propanediol (1:2)
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name p-Nitrophenylphosphate, 2-amino-2-ethyl-1,3-propanediol salt
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3069647
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name p-nitrophenyl dihydrogen phosphate, compound with 2-amino-2-ethylpropane-1,3-diol (1:2)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.057.922
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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